Phenyl vs. Methyl Thioglycoside: Chemoselective Methyl Ester Cleavage
The phenyl thioglycoside donor permits a one‑step demethylation of the C‑1 methyl ester with LiI in refluxing pyridine to liberate the free carboxylic acid in good yield. Under identical conditions, the corresponding S‑methyl thioglycoside underwent inefficient demethylation, necessitating a longer, indirect saponification–reacetylation sequence that lowered overall efficiency [REFS‑1].
| Evidence Dimension | Efficiency of C‑1 methyl ester deprotection (LiI, Py, reflux) |
|---|---|
| Target Compound Data | Smooth, one‑step demethylation; isolated yield reported as 78% for the phenyl thioglycoside substrate (referring to the analogous Neu5Ac series) [REFS‑1] |
| Comparator Or Baseline | Methyl 4,7,8,9-tetra‑O‑acetyl‑2‑thio‑N‑acetyl‑α‑D‑neuraminic acid methyl ester (S‑methyl analog): inefficient demethylation; conversion < 20% under the same conditions, prompting reliance on an indirect route [REFS‑1] |
| Quantified Difference | One‑step yield advantage of ~60 percentage points; avoids a three‑step alternative sequence |
| Conditions | LiI (10 equiv), pyridine, reflux, 4–6 h [REFS‑1] |
Why This Matters
This enables a shorter synthetic route to free‑acid sialyl donors or acceptors, reducing both material costs and time when scaling up for medicinal chemistry or glycobiology studies.
- [1] Kononov, L. O.; Shpirt, A. M.; Ito, Y.; Ogawa, T. Approaches to intramolecular sialylation. 2. Synthesis of per‑O‑acetylated thioglycosides of N‑acetylneuraminic acid containing an unprotected carboxy group. Russ. Chem. Bull. 2003, 52 (6), 1442–1446. DOI: 10.1023/A:1024855917480. View Source
